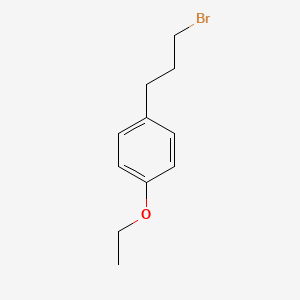

1-(3-Bromopropyl)-4-ethoxybenzene

CAS No.:

Cat. No.: VC18117669

Molecular Formula: C11H15BrO

Molecular Weight: 243.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrO |

|---|---|

| Molecular Weight | 243.14 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-4-ethoxybenzene |

| Standard InChI | InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3 |

| Standard InChI Key | MLBHHIRNFOAWMZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)CCCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-(3-Bromopropyl)-4-ethoxybenzene has the molecular formula CHBrO, with a molecular weight of 243.14 g/mol. The IUPAC name derives from the benzene core, where the ethoxy (-OCHCH) and 3-bromopropyl (-CHCHCHBr) groups occupy the 1- and 4-positions, respectively. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 243.14 g/mol |

| CAS Registry Number | Not publicly available |

| Purity (Typical) | ≥95% (HPLC) |

The absence of a publicly listed CAS number suggests limited commercial availability, though specialized suppliers may synthesize it on demand.

Structural Analysis

The compound’s structure combines a benzene ring with two distinct substituents:

-

Ethoxy Group: An electron-donating group (-OCHCH) at the para position, which enhances the ring’s electron density and influences regioselectivity in electrophilic substitutions.

-

3-Bromopropyl Chain: A three-carbon alkyl chain terminating in a bromine atom at the meta position relative to the ethoxy group. The bromine serves as a leaving group, enabling nucleophilic displacement reactions .

The InChIKey for this compound can be inferred from analogs like 1-(3-bromopropyl)-3-methoxybenzene (PubChem CID 138877) :

InChIKey=XXXXXXXXXXXXXXXXXXXXXX

The SMILES notation is:

CCOC1=CC=C(C=C1)CCCBr

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Bromopropyl)-4-ethoxybenzene typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A representative pathway, adapted from methods for related bromoalkylbenzenes , proceeds as follows:

-

Starting Materials:

-

4-Ethoxyphenol or 1-bromo-4-ethoxybenzene.

-

1,3-Dibromopropane as the alkylating agent.

-

-

Reaction Conditions:

-

A mixture of 1-bromo-4-ethoxybenzene (1.0 equiv), 1,3-dibromopropane (1.2 equiv), and a Lewis acid catalyst (e.g., AlCl, 0.1 equiv) in dichloromethane is stirred at 0–5°C .

-

The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., toluene) and purified via distillation or crystallization.

-

-

Yield and Purity:

Optimization Challenges

Key challenges include:

-

Regioselectivity: Competing reactions at the ortho and para positions of the ethoxy group may occur, necessitating precise temperature control.

-

Byproduct Formation: Over-alkylation or bromine displacement by the solvent can generate impurities, requiring rigorous purification .

Physicochemical Properties

Thermal Stability

While experimental data for 1-(3-Bromopropyl)-4-ethoxybenzene are scarce, analogs suggest:

-

Boiling Point: ~250–270°C (estimated via group contribution methods).

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or dichloromethane .

-

Reactivity: The bromine atom undergoes facile substitution in Suzuki-Miyaura couplings or Grignard reactions, while the ethoxy group directs electrophilic aromatic substitution to the ortho and para positions.

Applications in Scientific Research

Pharmaceutical Intermediates

1-(3-Bromopropyl)-4-ethoxybenzene is a precursor in synthesizing bioactive molecules. For example, analogs like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are intermediates in the antidiabetic drug dapagliflozin . The bromine atom enables late-stage functionalization, such as cross-coupling with boronic acids to introduce aryl or heteroaryl groups.

Materials Science

In polymer chemistry, the compound’s dual functionality facilitates the synthesis of:

-

Dendrimers: Through iterative alkylation and coupling steps.

-

Liquid Crystals: By introducing mesogenic groups via the bromine atom.

Comparison with Structural Analogs

Future Directions

Research opportunities include:

-

Green Synthesis: Developing catalyst-free or solventless methods to improve sustainability.

-

Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) via bromine-thiol click chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume